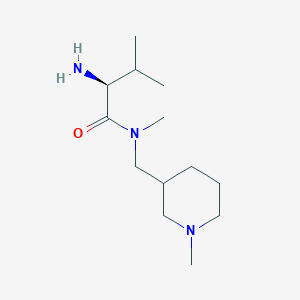
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide is a complex organic compound with a unique structure that includes a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Dimethylation: The dimethylation of the nitrogen atom is achieved using methylating agents under controlled conditions.
Butyramide Formation: The final step involves the formation of the butyramide moiety through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-Methyl-3-piperidyl benzilate
- 1-Methyl-3-piperidinemethanol
- Isopropyl-((S)-1-Methyl-piperidin-3-yl)-amine
Uniqueness
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide is unique due to its specific structural features, such as the combination of a piperidine ring with a butyramide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
生物活性
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H27N3O with a molecular weight of approximately 241.37 g/mol. The compound features a chiral center at the second carbon, which contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly in the central nervous system (CNS). Given its piperidine moiety, this compound may function as a modulator of neurotransmitter receptors, potentially affecting pathways related to mood regulation and cognitive function.
Biological Activity Overview
-
Neuropharmacological Effects :
- Studies have shown that piperidine derivatives can act on serotonin and dopamine receptors, influencing mood and behavior. The specific interactions of this compound with these receptors remain to be fully elucidated but suggest potential applications in treating mood disorders or cognitive impairments.
- Antihistaminic Properties :
-
Antimicrobial Activity :
- Some studies have reported antimicrobial properties in related compounds. While specific data on this compound is limited, the structural similarities suggest the potential for antimicrobial efficacy against various pathogens.
Research Findings and Case Studies
特性
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16(4)9-11-6-5-7-15(3)8-11/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGLMGBJAUIDLG-KIYNQFGBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1CCCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














